

Ketoconazole-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ketoconazole-d4

Cat. No.: B12041751

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An In-depth Whitepaper on the Core Characteristics, Analytical Methodologies, and Mechanistic Actions of a Key Deuterated Antifungal Agent.

This technical guide provides a comprehensive overview of **Ketoconazole-d4**, a deuterated analog of the broad-spectrum antifungal agent Ketoconazole. Designed for researchers, scientists, and drug development professionals, this document details its fundamental properties, analytical quantification methods, and its well-established mechanism of action.

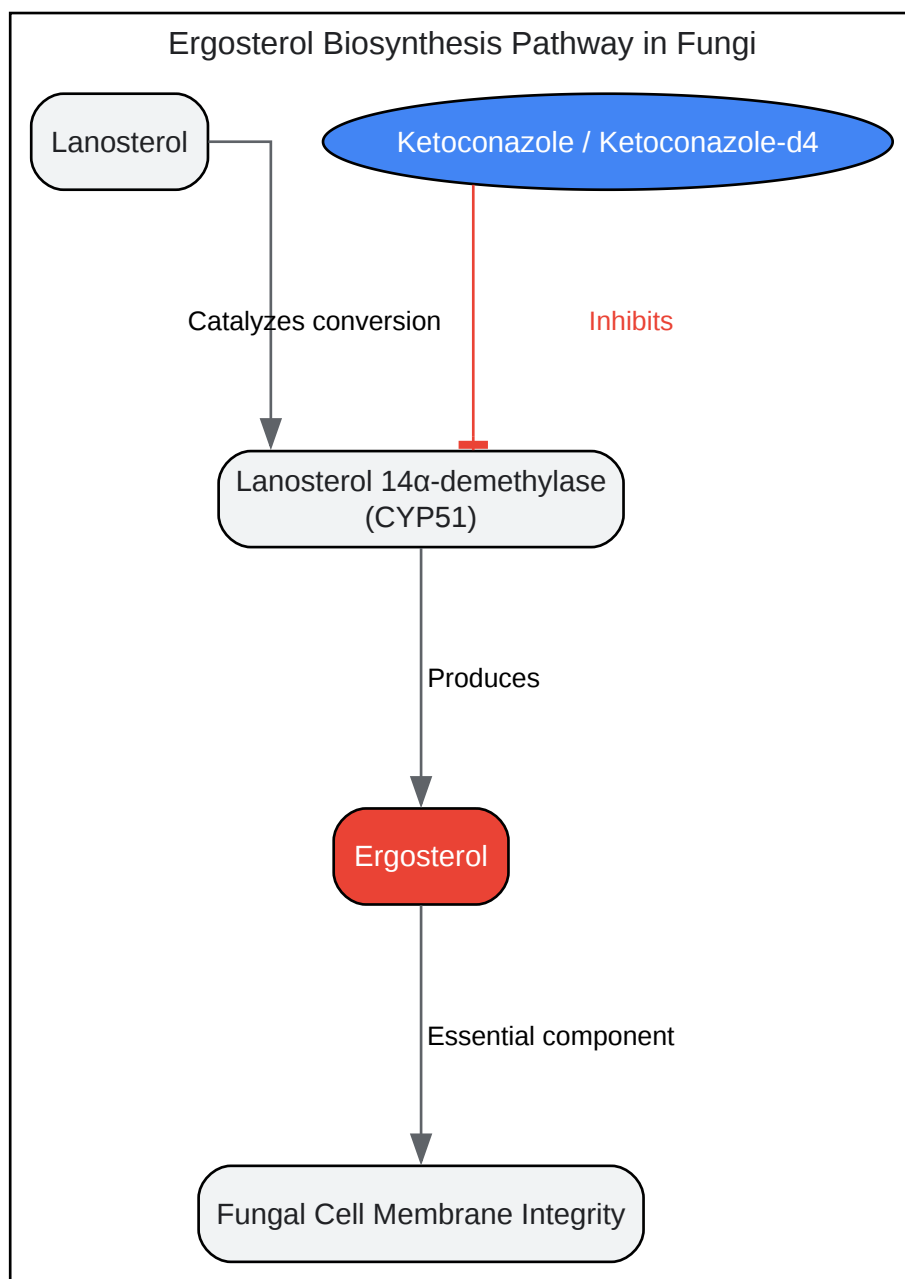
Core Compound Data

Ketoconazole-d4 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accurate quantification of Ketoconazole in biological matrices. The incorporation of four deuterium atoms provides a distinct mass shift, facilitating precise detection by mass spectrometry without significantly altering its chemical properties.

Property	Value
CAS Number	1398065-75-2
Molecular Formula	C ₂₆ H ₂₄ D ₄ Cl ₂ N ₄ O ₄
Molecular Weight	535.46 g/mol

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ketoconazole's primary antifungal activity stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By disrupting ergosterol synthesis, Ketoconazole leads to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, which inhibits fungal growth.



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Caption: Fungal Ergosterol Biosynthesis Inhibition by Ketoconazole.

Pharmacokinetic Profile of Ketoconazole

The pharmacokinetic properties of Ketoconazole have been extensively studied in human subjects. Absorption can be variable and is pH-dependent, with improved absorption in acidic

environments. The drug is highly protein-bound in plasma, primarily to albumin[1]. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Ketoconazole in Healthy Male Volunteers.[2]

Dosage	Cmax (µg/mL)	Tmax (h)	Elimination Half-Life (h)	Oral Clearance (mL/min)
200 mg (tablet)	4.2	1.7	7.5	-
200 mg (suspension)	5.0	1.2	7.9	-
200 mg (solution)	6.2	1.0	7.9	209
400 mg (solution)	-	-	-	123.6
800 mg (solution)	-	-	-	80.0

Table 2: Dose-Dependent Pharmacokinetics of Ketoconazole.[2]

Dose	Mean Oral Clearance (mL/min)
200 mg	244.9
400 mg	123.6
800 mg	80.0

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

Ketoconazole is a well-characterized inhibitor of several cytochrome P450 enzymes, particularly CYP3A4. The following is a generalized protocol for assessing the inhibitory potential of a compound against various CYP isoforms, using Ketoconazole as a positive control.

Objective: To determine the IC₅₀ value of a test compound against specific CYP450 isoforms.

Materials:

- Human liver microsomes or recombinant human CYP enzymes
- CYP-specific probe substrates (e.g., testosterone for CYP3A4)
- Test compound and Ketoconazole (as a positive control)
- NADPH regenerating system
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Quenching solution (e.g., ice-cold acetonitrile)
- LC-MS/MS system for analysis

Methodology:

- Preparation: Prepare stock solutions of the test compound, Ketoconazole, and the probe substrate in a suitable solvent (e.g., DMSO).
- Incubation: In a 96-well plate, combine the liver microsomes or recombinant enzymes, buffer, and varying concentrations of the test compound or Ketoconazole.
- Pre-incubation: Equilibrate the plate at 37°C for a short period.
- Initiation: Add the probe substrate to all wells, followed by the NADPH regenerating system to initiate the enzymatic reaction.
- Reaction: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
- Termination: Stop the reaction by adding the quenching solution.
- Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
- Data Analysis: Plot the percentage of metabolite formation against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter

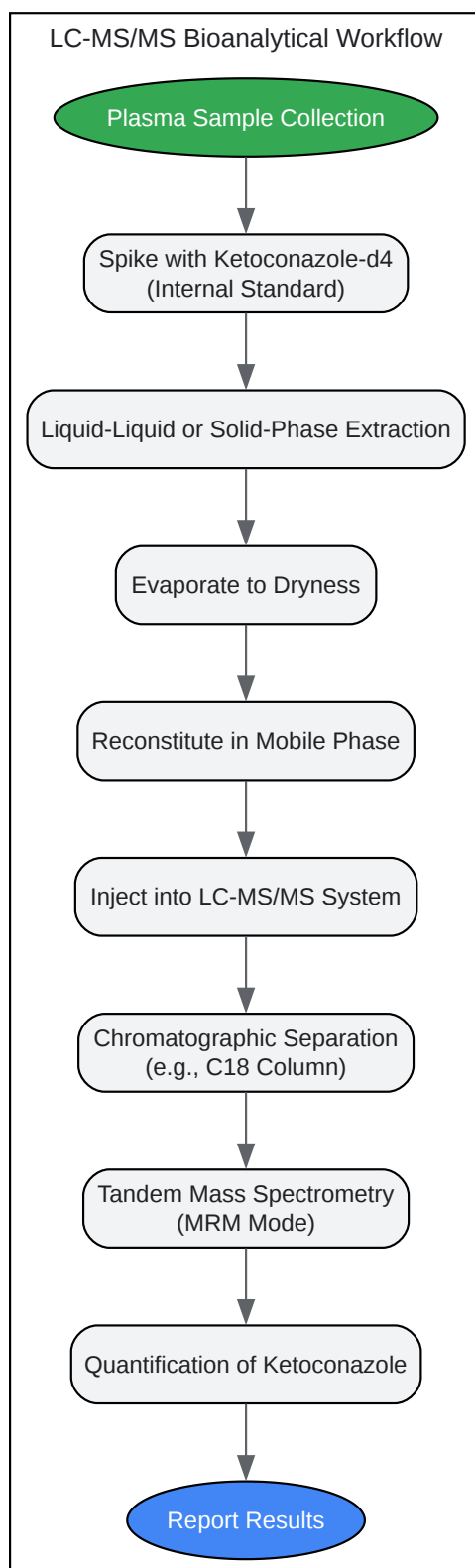
logistic equation.

Table 3: IC₅₀ Values of Ketoconazole for Various Human CYP450 Isoforms.[3][4]

CYP Isoform	Substrate	IC ₅₀ (μM)
CYP3A4	Testosterone	0.90 - 1.69
CYP3A4	Midazolam	1.04 - 1.46
CYP1A1	7-Ethoxycoumarin	0.33
CYP2C9	-	0.5 - 0.7
CYP2D6	-	0.3 - 0.4

Bioanalytical Method for Ketoconazole Quantification in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ketoconazole in human plasma, utilizing **Ketoconazole-d4** as an internal standard.



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Caption: Workflow for the Quantification of Ketoconazole in Plasma.

Methodology:

- Sample Preparation:
 - Thaw human plasma samples and vortex.
 - To a 100 μ L aliquot of plasma, add the internal standard (**Ketoconazole-d4**) solution.
 - Perform protein precipitation by adding acetonitrile, followed by vortexing and centrifugation.
 - Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after alkalizing the plasma.
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 3 mm, 5 μ m).
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid.
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Ketoconazole: m/z 531.2 \rightarrow 82.1
 - **Ketoconazole-d4**: m/z 535.2 \rightarrow 86.1 (hypothetical, based on a +4 Da shift in the fragment)
- Calibration and Quantification:

- Prepare a calibration curve by spiking known concentrations of Ketoconazole into blank plasma.
- Process the calibration standards and quality control samples alongside the unknown samples.
- The concentration of Ketoconazole in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

This robust methodology allows for the sensitive and specific quantification of Ketoconazole in complex biological matrices, which is essential for pharmacokinetic and drug-drug interaction studies.

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